molecular formula C20H14BrN3O2S B2568854 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-46-8

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2568854
CAS No.: 898453-46-8
M. Wt: 440.32
InChI Key: XIUVKYWSAGCHDJ-UHFFFAOYSA-N
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Description

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the thiophene-2-carbonyl group: This step might involve acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 4-bromophenyl group: This can be done through substitution reactions using 4-bromoaniline.

    Final amide formation: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions might target the carbonyl group or the bromophenyl moiety.

    Substitution: The amino and bromophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The indolizine core and the functional groups attached to it could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
  • 2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Uniqueness

The presence of the 4-bromophenyl group in 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide might confer unique properties, such as enhanced biological activity or different reactivity compared to its analogs.

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVKYWSAGCHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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